2,5-dimethyl-N-(1-phenylethyl)benzamide
Overview
Description
2,5-Dimethyl-N-(1-phenylethyl)benzamide is an organic compound with the molecular formula C17H19NO and a molecular weight of 253.34 g/mol . It is a benzamide derivative, characterized by the presence of two methyl groups at the 2 and 5 positions of the benzene ring and a phenylethyl group attached to the nitrogen atom of the amide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(1-phenylethyl)benzamide typically involves the condensation of 2,5-dimethylbenzoic acid with 1-phenylethylamine. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction is conducted under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Scientific Research Applications
2,5-Dimethyl-N-(1-phenylethyl)benzamide has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzamide: Lacks the phenylethyl group, resulting in different chemical and biological properties.
N-(1-Phenylethyl)benzamide: Lacks the methyl groups on the benzene ring, affecting its reactivity and applications.
2,5-Dimethyl-N-(2-phenylethyl)benzamide: Similar structure but with a different position of the phenylethyl group, leading to variations in its properties.
Uniqueness
2,5-Dimethyl-N-(1-phenylethyl)benzamide is unique due to the presence of both the 2,5-dimethyl substitution on the benzene ring and the 1-phenylethyl group on the amide nitrogen. This combination of structural features imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2,5-dimethyl-N-(1-phenylethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-9-10-13(2)16(11-12)17(19)18-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXWSLXCUOKHJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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